Product packaging for Dimethyl 3-methylpent-2-enedioate(Cat. No.:CAS No. 52313-87-8)

Dimethyl 3-methylpent-2-enedioate

Cat. No.: B043314
CAS No.: 52313-87-8
M. Wt: 172.18 g/mol
InChI Key: GBQBEQOEGMZCOH-UHFFFAOYSA-N
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Description

Dimethyl 3-methylpent-2-enedioate is a high-purity, synthetic diester that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. Its core structure features an α,β-unsaturated diester motif, which acts as a proficient Michael acceptor, enabling its use in a wide range of carbon-carbon bond-forming reactions, particularly in cyclization and annulation strategies. Researchers value this compound for the construction of complex molecular architectures, including functionalized carbocycles and heterocycles, which are prevalent scaffolds in the development of novel pharmaceuticals and agrochemicals. Its specific utility extends to serving as a key precursor in Diels-Alder reactions and other pericyclic processes, facilitating the rapid generation of molecular complexity. Furthermore, the ester groups provide convenient handles for further synthetic manipulation, such as hydrolysis, reduction, or amidation, allowing for significant diversification of the core structure. This reagent is essential for investigations into new synthetic methodologies, the total synthesis of natural products, and the exploration of structure-activity relationships in drug discovery programs. It is supplied with comprehensive analytical data (NMR, MS, HPLC) to ensure identity and purity for critical research applications. Handle and store in a cool, dry place under inert conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B043314 Dimethyl 3-methylpent-2-enedioate CAS No. 52313-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 3-methylpent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c1-6(4-7(9)11-2)5-8(10)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQBEQOEGMZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966696
Record name Dimethyl 3-methylpent-2-enedioate
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Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-87-8
Record name 1,5-Dimethyl 3-methyl-2-pentenedioate
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Record name Dimethyl 3-methylpent-2-enedioate
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Record name Dimethyl 3-methylpent-2-enedioate
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Record name Dimethyl 3-methylpent-2-enedioate
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Chemical Reactivity and Transformation Mechanisms of Dimethyl 3 Methylpent 2 Enedioate

Reactivity of the α,β-Unsaturated Ester Moiety

The electronic nature of the α,β-unsaturated ester moiety in Dimethyl 3-methylpent-2-enedioate is polarized. The electron-withdrawing nature of the two carbonyl groups renders the double bond electron-deficient, making it susceptible to specific types of chemical attack.

Nucleophilic Addition Reactions

The C2 (or β-carbon) of the double bond is significantly electrophilic due to the resonance-withdrawing effect of the conjugated ester groups. This makes the compound an ideal substrate for nucleophilic addition reactions, often referred to as Michael or conjugate additions. Strong nucleophiles will preferentially attack this β-position over the carbonyl carbons.

This reactivity is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. While specific documented reactions for this exact molecule are sparse in readily available literature, the principle is a fundamental aspect of the reactivity of α,β-unsaturated systems.

Electrophilic Addition Reactions

While the double bond is generally electron-poor, it can still undergo electrophilic addition, particularly with strong electrophiles. The reaction is governed by the formation of the most stable carbocation intermediate according to Markovnikov's rule. echemi.com In the case of this compound, the addition of an electrophile (E⁺) to the C2 position would generate a tertiary carbocation at the C3 position. This carbocation is stabilized by both the tertiary nature and induction from the electron-donating methyl group. echemi.commytutor.co.uk Subsequent attack by a nucleophile (Nu⁻) would yield the final addition product. The methyl groups on the double bond increase its electron density, making it more nucleophilic and stabilizing the carbocation intermediate. echemi.com

Table 1: Summary of Addition Reactions to the α,β-Unsaturated Ester Moiety

Reaction Type Attacking Species Site of Attack Intermediate Driving Factor
Nucleophilic Addition Nucleophile (e.g., R₂CuLi, CN⁻) C2 (β-carbon) Enolate Electron-deficient nature of the C=C bond due to ester groups.
Electrophilic Addition Electrophile (e.g., H⁺, Br⁺) C2 or C3 Carbocation Formation of the most stable carbocation (tertiary and resonance-stabilized at C3). mytutor.co.uk

Cycloaddition and Pericyclic Reactions

The activated double bond of this compound makes it a potent participant in cycloaddition and other pericyclic reactions, which are powerful methods for constructing cyclic and heterocyclic systems.

Role in Heterocyclic Compound Synthesis

This compound is a valuable building block for synthesizing a variety of heterocyclic compounds. Its reactivity allows it to participate in several types of cycloadditions that result in ring systems containing heteroatoms.

Inverse-Electron-Demand Diels-Alder Reactions: While the compound typically acts as an electron-poor dienophile, it can react with electron-deficient dienes, such as 1,2,4,5-tetrazines, in inverse-electron-demand Diels-Alder reactions. The initial [4+2] cycloaddition is followed by the elimination of a small molecule (like N₂) to form stable heterocyclic rings like pyridazines or, after further transformation, pyrroles. orgsyn.org

[3+2] Cycloaddition Reactions: The double bond can react with 1,3-dipoles (e.g., nitrones, azides, or nitrile oxides) in a [3+2] cycloaddition. scielo.org.mx This type of reaction is a highly efficient method for constructing five-membered heterocyclic rings, such as isoxazolidines or pyrrolidines, depending on the specific 1,3-dipole used.

Diels-Alder Reactions and Related Transformations

The primary role of this compound in pericyclic chemistry is as a dienophile in the Diels-Alder reaction. wikipedia.org The presence of two electron-withdrawing ester groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly reactive towards electron-rich dienes in normal-electron-demand [4+2] cycloadditions. libretexts.org

The reaction proceeds by a concerted mechanism, forming a six-membered cyclohexene (B86901) ring with the simultaneous creation of two new carbon-carbon bonds. wikipedia.org This reaction is highly stereospecific, allowing for precise control over the stereochemistry of the resulting cyclic product. libretexts.org

Catalytic Conversions and Selectivity Control

Hydrogenation and Isomerization Pathways

Hydrogenation: The catalytic hydrogenation of α,β-unsaturated esters is a well-established method for the synthesis of saturated esters. In the case of this compound, the carbon-carbon double bond can be selectively reduced to yield Dimethyl 3-methylpentanedioate. This transformation is typically achieved using heterogeneous catalysts such as palladium, platinum, or nickel on a solid support like carbon, or homogeneous catalysts. For instance, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the hydrogenation of α,β-unsaturated esters. rsc.orgchemrxiv.orgresearchgate.net The reaction generally proceeds under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and efficiency of the hydrogenation. While specific studies on this compound are not abundant, the general principles of α,β-unsaturated ester hydrogenation are applicable. acs.org

Isomerization: Isomerization of this compound can occur under certain conditions, particularly in the presence of a base. The α-proton to one of the ester groups is acidic and can be abstracted by a base to form an enolate intermediate. Reprotonation of this enolate can lead to the formation of a constitutional isomer, Dimethyl 3-methylpent-3-enedioate. This type of isomerization is a known phenomenon in related systems like glutaconic esters. youtube.com The equilibrium between the α,β- and β,γ-unsaturated isomers is dependent on the reaction conditions and the stability of the respective compounds. Gold(I)-catalyzed isomerization has also been reported for other unsaturated esters, suggesting the potential for metal-catalyzed isomerization pathways. organic-chemistry.org

Cross-Metathesis Reactions and Catalytic Systems

Cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds. For an electron-deficient olefin like this compound, ruthenium-based catalysts, particularly second-generation Grubbs and Hoveyda-Grubbs catalysts, are effective. nih.govacs.orgnih.govacs.org These catalysts are known for their tolerance to various functional groups, including esters.

The reaction involves the coupling of this compound with another olefin. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the ruthenium alkylidene catalyst. The selectivity of the reaction, favoring the desired cross-product over self-metathesis products, can be controlled by factors such as the nature of the catalyst, the stoichiometry of the reactants, and the reaction conditions. Recent developments have led to catalysts that can promote Z-selective cross-metathesis, which could be relevant for reactions involving this compound to control the stereochemistry of the newly formed double bond. nih.gov

A representative table of ruthenium catalysts used in olefin metathesis is provided below:

Catalyst NameGenerationKey Features
Grubbs' CatalystFirst(PCy₃)₂Cl₂Ru=CHPh
Grubbs' CatalystSecondFeatures an N-heterocyclic carbene (NHC) ligand for higher activity.
Hoveyda-Grubbs CatalystSecondChelating isopropoxybenzylidene ligand for increased stability.

Hydroformylation for α-Tetrasubstituted Aldehyde Synthesis

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. When applied to a trisubstituted alkene like this compound, hydroformylation can lead to the formation of an α-tetrasubstituted aldehyde. This reaction is typically catalyzed by rhodium complexes with phosphine (B1218219) ligands. nih.govresearchgate.net

The regioselectivity of the hydroformylation is a key challenge, as the formyl group can add to either carbon of the double bond. For the synthesis of α-tetrasubstituted aldehydes from trisubstituted alkenes, branched-selective hydroformylation is desired. The choice of ligand on the rhodium catalyst plays a crucial role in controlling this selectivity. nih.gov While the hydroformylation of α,β-unsaturated esters can be challenging, specialized catalytic systems have been developed to achieve high yields and selectivities. nih.gov Deuterium labeling studies in related systems have been used to elucidate the mechanism, which involves the formation of rhodium-hydride species and subsequent migratory insertion steps. nih.gov

Mechanistic Insights into Reactive Intermediates

The reactions of this compound involve various reactive intermediates that dictate the course and outcome of the transformations.

Carbocation and Carbanion Pathways in Pent-2-enedioate Chemistry

Carbocation Pathways: In the presence of strong acids, the ester carbonyl oxygen of this compound can be protonated. This activation makes the β-carbon more electrophilic and susceptible to nucleophilic attack. While less common for simple additions, carbocationic intermediates can be involved in certain isomerization or cyclization reactions, particularly if the reaction conditions promote the protonation of the double bond.

Carbanion Pathways: Carbanionic intermediates, specifically enolates, are central to the reactivity of this compound. masterorganicchemistry.comyoutube.comsnu.ac.kr The presence of two electron-withdrawing ester groups enhances the acidity of the α-protons (at C-4). Treatment with a suitable base leads to the formation of an enolate, which is a key intermediate in reactions such as the Michael addition and base-catalyzed isomerizations. The stability of this enolate is increased by resonance delocalization of the negative charge onto the carbonyl oxygen. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions (kinetic vs. thermodynamic control). msu.edu

Free Radical Mechanisms in Related Unsaturated Systems

Free radical additions to the carbon-carbon double bond of α,β-unsaturated esters are a known class of reactions. wikipedia.orgpharmaguideline.com These reactions are typically initiated by a radical initiator, such as AIBN or peroxides. The initiating radical adds to the β-position of the double bond, generating a more stable radical at the α-position, which is stabilized by the adjacent ester group. This intermediate radical can then propagate the chain reaction. masterorganicchemistry.com

For example, the addition of thiols or alkyl halides can proceed via a radical mechanism. The regioselectivity of the addition is generally anti-Markovnikov, with the radical adding to the less substituted carbon of the double bond. pharmaguideline.comyoutube.comacs.org

Elucidation of E1/SN1 and E2/SN2 type Processes

While typical SN1, SN2, E1, and E2 reactions are discussed in the context of alkyl halides with sp³ hybridized carbons, the principles can be extended to understand the reactivity of related unsaturated systems. libretexts.orgncert.nic.inlibretexts.org

In the case of this compound, direct nucleophilic substitution at the sp² hybridized carbons of the double bond (vinylic substitution) is generally difficult. stackexchange.com However, if a suitable leaving group were present on the carbon chain, elimination reactions could be envisaged. For instance, if the saturated product, Dimethyl 3-methylpentanedioate, were functionalized with a leaving group at the 2- or 4-position, it could undergo elimination to regenerate a double bond. The mechanism of such an elimination (E1 vs. E2) would depend on the nature of the substrate, the strength of the base, and the reaction conditions. A strong, bulky base would favor an E2 mechanism, while a weaker base and a substrate that can form a stable carbocation might favor an E1 pathway. Competition between substitution (SN1/SN2) and elimination (E1/E2) would also be a factor. chadsprep.com

Applications in Fine Chemical and Specialized Chemical Synthesis Research

Precursor in Pharmaceutical and Agrochemical Intermediate Synthesis

Dimethyl 3-methylpent-2-enedioate serves as a crucial intermediate in the synthesis of both pharmaceuticals and agrochemicals. ontosight.ai Its bifunctional nature, possessing two ester groups, allows for a variety of chemical transformations, making it an adaptable building block for more complex molecules. The reactivity of the double bond and the ester functionalities can be selectively manipulated to introduce different functional groups, which is a key strategy in the construction of active pharmaceutical ingredients and agrochemical compounds. Research in this area focuses on leveraging the inherent reactivity of the molecule to design efficient synthetic pathways to target molecules. The development of new synthetic methodologies often involves exploring the use of versatile intermediates like this compound to streamline the production of these essential products.

Building Block for Novel Polymer and Material Scaffolds

In the field of material science, the quest for new polymers with tailored properties is ongoing. scitechdaily.com this compound can function as a monomer or a comonomer in polymerization reactions. The presence of two ester groups allows for its incorporation into polyester (B1180765) chains, while the double bond offers a site for further modification or cross-linking. This versatility enables the creation of polymers with specific characteristics, such as altered flexibility, thermal stability, or biodegradability. Researchers are exploring how the precise arrangement and incorporation of such building blocks can influence the macroscopic properties of the resulting materials, leading to the development of advanced polymers for a variety of applications. scitechdaily.comresearchgate.net

Synthetic Routes to Fragrance and Flavor Components

The pleasant, fruity odor of this compound itself suggests its potential in the fragrance industry. ontosight.ai Beyond its own scent, it serves as a valuable precursor in the synthesis of other fragrance and flavor compounds. ontosight.ai The chemical structure of the molecule can be modified through various reactions to produce a diverse array of aromatic compounds. For instance, the ester groups can be hydrolyzed and re-esterified with different alcohols to create new esters with unique scent profiles. Additionally, the carbon skeleton can be altered to generate entirely new fragrance molecules. The synthesis of fragrances is a core task in the fine chemical industry, driven by the demand for novel scents in perfumes, cosmetics, and other consumer products. nih.gov The development of synthetic routes from readily available precursors like this compound is a key focus. dur.ac.uk

Development of Advanced Organic Building Blocks

The concept of "building blocks" is central to modern organic synthesis, where complex molecules are assembled from smaller, well-defined units. jhu.edu this compound is an excellent example of such a building block. Its functional groups—two esters and a carbon-carbon double bond—provide multiple points for chemical reactions, allowing for the construction of more intricate molecular architectures. researchgate.net Chemists utilize this compound in a variety of synthetic strategies to create novel organic molecules with potential applications in diverse fields. The ability to control the sequence and assembly of such building blocks is crucial for fine-tuning the chemical and physical properties of the final macromolecules. jhu.edu

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Dimethyl 3-methylpent-2-enedioate, providing an exact measurement of its molecular mass and offering substantial clues to its structure through fragmentation analysis. The compound's chemical formula is C₈H₁₂O₄, corresponding to a precise monoisotopic mass of 172.0736 g/mol . nist.gov HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with high accuracy, typically within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental composition.

In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high resolving power of the instrument allows for the differentiation of these ions from other molecules with the same nominal mass but different elemental formulas.

When subjected to fragmentation using techniques like collision-induced dissociation (CID), the molecule undergoes predictable bond cleavages. The structural elucidation is pieced together by analyzing the exact masses of the resulting fragment ions.

Plausible Fragmentation Pathways for this compound:

Loss of a methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to a significant ion peak.

Loss of a methoxycarbonyl group (-COOCH₃): Cleavage of the ester group from the main carbon chain.

McLafferty Rearrangement: Possible if the geometry allows for the transfer of a gamma-hydrogen, leading to the elimination of a neutral molecule.

Cleavage of the C4-C5 bond: Rupture of the carbon-carbon single bond.

The following interactive table details the expected high-resolution masses for the parent ion and key fragments of this compound.

Ion/Fragment Formula Calculated Monoisotopic Mass (Da) Description
[M+H]⁺[C₈H₁₃O₄]⁺173.0808Protonated molecular ion
[M+Na]⁺[C₈H₁₂O₄Na]⁺195.0628Sodium adduct
[M-OCH₃]⁺[C₇H₉O₃]⁺141.0546Loss of a methoxy radical from the molecular ion
[M-COOCH₃]⁺[C₆H₇O₂]⁺111.0441Loss of a methoxycarbonyl radical

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be determined.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For the (E)-isomer of this compound, distinct signals are expected for the vinylic proton, the allylic methylene (B1212753) protons, the vinylic methyl protons, and the two non-equivalent methoxy groups. The chemical shift (δ) and spin-spin coupling constants (J) are diagnostic for the structure.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show signals for the two carbonyl carbons of the ester groups, the two olefinic carbons, the allylic methylene carbon, the vinylic methyl carbon, and the two methoxy carbons.

2D NMR Techniques are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, for instance, showing a correlation between the vinylic proton and the allylic methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the methoxy protons to their respective carbonyl carbons.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for (E)-Dimethyl 3-methylpent-2-enedioate in a typical deuterated solvent like CDCl₃.

Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1 (Carbonyl)--~166
C2 (Olefinic)~5.8s~118
C3 (Olefinic)--~158
C4 (Methylene)~3.2s~40
C5 (Carbonyl)--~172
C6 (Methyl)~2.2s~25
C7 (Methoxy)~3.7s~51
C8 (Methoxy)~3.8s~52

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes or rotations around single bonds. For this compound, DNMR could be employed to investigate the rotational barrier around the C4-C5 single bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR line shape as a function of temperature, the activation energy and other thermodynamic parameters for the conformational interchange can be calculated, providing valuable insight into the molecule's flexibility and preferred shapes.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are vital for isolating this compound from reaction mixtures, assessing its purity, and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Using a standard reversed-phase column (e.g., C18), a gradient elution with a mobile phase like acetonitrile and water would effectively separate the compound from non-polar and polar impurities. A UV detector would be suitable for detection, given the presence of the conjugated α,β-unsaturated ester chromophore. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Furthermore, HPLC is instrumental in separating the geometric isomers, (E)- and (Z)-Dimethyl 3-methylpent-2-enedioate. Due to their different shapes and polarities, these isomers will exhibit different retention times on a suitable stationary phase, allowing for their separation and quantification. Specialized chiral stationary phases (CSPs) could also be employed if the molecule were chiral or to resolve enantiomers of related compounds. nih.govmdpi.com

Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for monitoring reaction progress and analyzing the composition of volatile product mixtures. The NIST Chemistry WebBook reports a Kovats retention index of 1162 on a non-polar OV-101 capillary column for the (Z)-isomer, providing a standardized measure for its identification. nist.gov

Hyphenated and Multidimensional Analytical Techniques

The comprehensive characterization of "this compound" and its role within complex chemical matrices necessitates the use of advanced analytical methodologies. Hyphenated and multidimensional techniques, which couple powerful separation methods with sensitive detection technologies, provide unparalleled insights into the qualitative and quantitative aspects of this compound. These approaches are crucial for resolving isomeric ambiguities, identifying trace components, and elucidating the intricate molecular interactions within complex mixtures.

GC-MS and LC-MS for Component Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of "this compound" in various samples. The choice between these techniques often depends on the volatility and thermal stability of the compound and the complexity of the sample matrix.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like "this compound". The compound is first vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase within the GC column. A 5% phenyl methyl siloxane column is often a suitable choice for such analyses due to its efficiency at high temperatures and resistance to water, which might be present in sample extracts nih.gov. As the separated components elute from the column, they are introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. The National Institute of Standards and Technology (NIST) database includes gas chromatography data for the Z-isomer of "this compound," which can serve as a reference for identification nist.gov. GC-MS has been successfully employed for the identification of various organic compounds in complex mixtures, such as alcoholic extracts of medicinal plants and products of atmospheric degradation studies bham.ac.ukjmchemsci.com.

LC-MS, on the other hand, is advantageous for the analysis of less volatile or thermally labile compounds and can be adapted for a wider range of polarities. While "this compound" is amenable to GC-MS, LC-MS offers a complementary approach, particularly when analyzing it within complex biological or environmental matrices without the need for derivatization. However, the analysis of unsaturated esters by LC-MS can present challenges, such as locating double bonds, which may require specific derivatization strategies or advanced MS/MS techniques sciex.com. For instance, derivatization with a tertiary amine can improve detection in the positive ion mode sciex.com.

The following interactive table summarizes the key aspects of GC-MS and LC-MS for the analysis of "this compound".

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.
Applicability to this compound HighModerate to High
Sample Requirements Volatile and thermally stable.Soluble in a suitable liquid solvent.
Key Advantages Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification.Applicable to a broader range of compounds, including non-volatile and thermally sensitive ones.
Potential Challenges Potential for thermal degradation of sensitive compounds.Ionization efficiency can be variable; localization of double bonds in unsaturated esters can be challenging sciex.com.

FT-ICR MS and ESI-MS for Complex Mixture Characterization

For the in-depth characterization of complex mixtures containing "this compound," Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) offer exceptional capabilities.

FT-ICR MS is renowned for its ultrahigh mass resolving power and sub-ppm mass accuracy, which enables the assignment of unique molecular formulas to thousands of individual components in a complex sample geoset.inforesearchgate.net. This level of detail is critical for distinguishing between isobaric and isomeric species that would otherwise be indistinguishable with lower-resolution mass spectrometers. When analyzing complex organic matter, such as petroleum or dissolved organic matter, FT-ICR MS can identify tens of thousands of distinct chemical species osti.gov. This makes it a powerful tool for characterizing the chemical environment in which "this compound" might be found, providing insights into its formation, degradation, and interaction with other molecules. The primary drawback of FT-ICR MS can be its slower acquisition rates, which can limit its direct coupling with fast chromatographic techniques nih.gov.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and large molecules, but it can also be applied to neutral lipids like esters with appropriate method development nih.gov. In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets, from which ions are desorbed into the gas phase for mass analysis. For neutral molecules like "this compound," ionization is typically achieved through the formation of adducts with cations such as Na+ or Li+. The fragmentation patterns of unsaturated esters in ESI-MS/MS can be complex and are influenced by the collision energy and the location of double bonds nih.govacs.org. While ESI is generally a soft ionization method, in-source dissociation can sometimes occur, which needs to be considered for quantitative studies nih.gov. The analysis of fatty acids and their esters by ESI-MS can be challenging due to poor ionization, and derivatization techniques are often employed to improve sensitivity nih.govresearchgate.net.

The table below provides a comparative overview of FT-ICR MS and ESI-MS for the analysis of complex mixtures containing "this compound".

TechniquePrincipleAdvantages for Complex Mixture AnalysisConsiderations for this compound
FT-ICR MS Ions are trapped in a magnetic field and their cyclotron frequency is measured to determine their mass-to-charge ratio.Ultra-high mass resolution and accuracy, allowing for the elemental formula assignment of thousands of compounds simultaneously geoset.inforesearchgate.net.Provides unambiguous molecular formula determination in complex matrices.
ESI-MS Ions are produced from a liquid solution by applying a high voltage, creating a fine aerosol.Soft ionization technique suitable for a wide range of compounds, including those that are not easily volatilized nih.gov.Requires formation of adduct ions for ionization; fragmentation patterns can be complex and require careful interpretation nih.govacs.org.

Application of Two-Dimensional Correlation Spectroscopy

Two-Dimensional Correlation Spectroscopy (2DCOS) is a powerful analytical technique used to study changes in spectra that are induced by an external perturbation, such as temperature, pressure, or time wikipedia.org. It enhances the interpretation of complex and overlapping spectral bands by revealing correlations between different spectral features libretexts.orgspectroscopyonline.com. This method can be applied to various types of spectroscopy, including Infrared (IR), Raman, and UV-Vis.

In the context of "this compound," 2DCOS could be employed to monitor chemical reactions or physical changes involving this compound. For instance, by collecting a series of spectra over the course of a reaction, 2DCOS can help to:

Identify reaction intermediates: By correlating the appearance and disappearance of different spectral bands, it is possible to identify transient species that may not be observable using conventional one-dimensional spectroscopy.

Determine the sequence of events: The asynchronous 2D correlation spectrum can reveal the order in which spectral changes occur, providing insights into the reaction mechanism frontiersin.org.

Enhance spectral resolution: Overlapping peaks in the original spectra can be resolved into distinct cross-peaks in the 2D correlation map, allowing for a more detailed analysis of the system spectroscopyonline.comnist.gov.

Probe intermolecular interactions: 2DCOS can detect subtle changes in spectral features that are indicative of interactions between "this compound" and other molecules in the system.

The table below outlines the potential applications of 2DCOS in studying "this compound".

Application AreaHow 2DCOS is AppliedExpected Insights
Reaction Monitoring A series of spectra are collected as a function of reaction time.Identification of intermediates, determination of reaction pathways, and elucidation of reaction kinetics.
Polymerization Studies If the compound is used as a monomer or additive in a polymerization process, spectra can be collected as a function of temperature or time.Understanding the sequence of conformational changes and intermolecular interactions during polymerization.
Degradation Studies Spectra are collected as the compound is subjected to environmental stressors like heat or UV radiation.Identification of degradation products and determination of the degradation mechanism.

Computational Chemistry Approaches in Dimethyl 3 Methylpent 2 Enedioate Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For Dimethyl 3-methylpent-2-enedioate, DFT calculations can offer profound insights into its fundamental chemical nature.

Electronic Structure and Reactivity Predictions

DFT calculations can be employed to model the electronic structure of this compound, providing a basis for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For instance, in related α,β-unsaturated esters, the LUMO is typically localized on the carbon-carbon double bond and the carbonyl groups, indicating that these are the primary sites for nucleophilic attack. Conversely, the HOMO is often distributed across the π-system, suggesting these are the regions most susceptible to electrophilic attack. DFT calculations would allow for a precise mapping of these frontier orbitals for this compound, pinpointing the specific atoms that are most reactive.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the Fukui functions, which provide a more nuanced view of local reactivity by identifying the sites most prone to nucleophilic, electrophilic, or radical attack. These predictions are invaluable for designing synthetic routes that leverage the inherent reactivity of the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

A significant application of DFT is in the detailed investigation of reaction mechanisms. For this compound, this could involve studying its behavior in various organic reactions, such as Michael additions, Diels-Alder reactions, or hydrolysis. DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The energy barrier associated with a transition state, known as the activation energy, determines the rate of a reaction. By calculating these barriers for different possible pathways, researchers can predict the most likely mechanism. For example, in a Michael addition to this compound, DFT could be used to determine whether the reaction proceeds via a concerted or a stepwise mechanism and to predict the stereochemical outcome of the reaction. The analysis of the transition state geometry provides a snapshot of the bond-breaking and bond-forming processes, offering a deep understanding of the reaction dynamics.

Adsorption Studies on Catalyst Surfaces

The interaction of this compound with catalyst surfaces is a critical area of study, particularly for its synthesis or conversion into other valuable chemicals. DFT is an indispensable tool for modeling these interactions. By creating a slab model of a catalyst surface (e.g., a metal or metal oxide), researchers can simulate the adsorption of the molecule onto the surface.

These studies can determine the preferred adsorption sites, the geometry of the adsorbed molecule, and the adsorption energy. A strong adsorption energy might indicate that the molecule binds effectively to the catalyst, a prerequisite for many catalytic reactions. Furthermore, DFT can elucidate how adsorption affects the electronic structure of this compound, potentially activating it for subsequent reactions. For example, adsorption might weaken specific bonds, lowering the activation energy for their cleavage. This information is vital for the rational design of new and more efficient catalysts.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for understanding its conformational landscape.

By simulating the motion of the atoms over time, MD can reveal the different stable conformations the molecule can adopt and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and its interactions with other molecules. For example, a particular conformation might be required for a reaction to occur or for the molecule to bind to a catalyst's active site.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can gain insights into its bulk properties, such as its solubility and diffusion behavior.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for Complex Catalytic Systems

When studying reactions in a complex environment, such as in the presence of a large enzyme or a heterogeneous catalyst with a complex surface, full DFT calculations can become computationally prohibitive. In such cases, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods offer a powerful solution.

In a QM/MM approach, the system is partitioned into two regions. The chemically active part, for instance, the this compound molecule and the immediate active site of a catalyst, is treated with a high-level quantum mechanical method like DFT. The rest of the system, such as the bulk of the catalyst or the surrounding solvent, is treated with a less computationally expensive molecular mechanics force field.

This approach allows for the accurate modeling of the electronic changes occurring during a reaction while still accounting for the influence of the larger environment. For this compound, QM/MM could be used to study its enzymatic hydrolysis or its reaction on a complex catalyst surface, providing a more realistic and detailed picture than what could be achieved with either QM or MM alone.

Cheminformatics and Machine Learning for Property and Reactivity Prediction

The fields of cheminformatics and machine learning are increasingly being applied to chemical research to accelerate the discovery and design of new molecules and materials. For this compound, these approaches can be used to predict a wide range of its properties and its reactivity in various chemical reactions.

By training machine learning models on large datasets of known chemical information, it is possible to develop predictive models for properties such as boiling point, solubility, and toxicity. These models can provide rapid estimations without the need for expensive and time-consuming experimental measurements or high-level computational calculations.

Furthermore, machine learning can be used to predict the outcome of chemical reactions. By representing this compound and potential reactants as numerical descriptors, a machine learning model can be trained to predict the products of a reaction, the reaction yield, or the optimal reaction conditions. This data-driven approach has the potential to significantly streamline the process of chemical synthesis and discovery.

Catalysis and Selectivity Engineering in Dimethyl 3 Methylpent 2 Enedioate Transformations

Heterogeneous Catalysis Development

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reusability, making it a highly attractive approach for industrial-scale chemical transformations. The development of solid-state catalysts for the conversion of unsaturated esters like Dimethyl 3-methylpent-2-enedioate is crucial for producing valuable saturated esters and other fine chemicals.

Design of Solid-State Catalysts for Unsaturated Ester Conversions

The design of solid-state catalysts for the hydrogenation of α,β-unsaturated esters is a well-explored field. Noble metals such as palladium, platinum, rhodium, and ruthenium, often supported on various materials, are commonly employed. For the hydrogenation of Dimethyl hex-3-endioate to Dimethyl adipate (B1204190), a variety of known hydrogenation catalysts are considered effective, including finely divided platinum, palladium, rhodium, ruthenium, cobalt, and nickel, which can be supported on materials like carbon. google.com

In the context of converting biomass-derived cyclopentanone (B42830) to dimethyl adipate using dimethyl carbonate, solid basic catalysts like MgO, Mg5(CO3)4(OH)2·4H2O, KOCH3, and Ca(OCH3)2 have been utilized, achieving yields up to 30% at 533 K. nih.gov Furthermore, magnetic-responsive solid acid catalysts have been developed for esterification, demonstrating high activity and excellent reusability. nih.gov

A notable advancement in solid-state catalysis is the development of a highly active and robust catalyst that can be used in continuous flow conditions for ester production. riken.jp This type of catalyst, which can be mass-produced, is particularly relevant for the industrial-scale synthesis of ester-based products. riken.jp

Support Effects and Active Site Engineering for Enhanced Activity and Selectivity

The nature of the support material and the engineering of active sites play a critical role in the performance of heterogeneous catalysts. The support can influence the dispersion of the metal, its electronic properties, and its stability, thereby affecting both activity and selectivity.

For instance, in the selective hydrogenation of α,β-unsaturated carbonyl compounds to unsaturated alcohols, the support for gold catalysts has a significant influence. researchgate.netscilit.com Iron oxide supports, in particular, have been investigated for this purpose. researchgate.net Similarly, for copper-based catalysts used in the hydrogenation of fatty acid esters, the choice of support (e.g., SiO2, Al2O3) significantly impacts catalytic properties. mdpi.com Copper catalysts supported on SiO2 with co-precipitated Al2O3 have shown promising results in the conversion of esters to alcohols. mdpi.com

The immobilization of homogeneous catalysts onto solid supports is another strategy to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. mdpi.com For example, Ru(II) diphosphine complexes have been heterogenized on AlPO4-sepiolite supports for the hydrogenation of α,β-unsaturated carbonyl compounds, achieving high activity and enantioselectivity. mdpi.com

Homogeneous Catalysis for Precision Synthesis

Homogeneous catalysis provides a powerful platform for achieving high precision in chemical transformations, particularly in controlling stereochemistry. For a molecule like this compound, which has the potential for chirality upon reduction of its double bond, homogeneous catalysis is key to accessing specific stereoisomers.

Ligand Design for Enantioselective and Regioselective Processes

The enantioselective hydrogenation of unsaturated esters is a well-established field where the design of chiral ligands is paramount. A wide variety of chiral phosphine (B1218219) ligands have been developed for transition metal catalysts (e.g., rhodium, ruthenium, iridium) to achieve high enantioselectivities. nih.gov

For the asymmetric hydrogenation of itaconate derivatives, various chiral ligands have been explored. For example, rhodium complexes with chiral biphosphine ligands have been shown to catalyze the hydrogenation of 3-substituted itaconate esters with high diastereoselectivity and efficient kinetic resolution. psu.edu The choice of substituents on the aromatic rings of phosphine ligands can significantly enhance the enantioselectivity of Rh(I)-catalyzed hydrogenation of dimethyl itaconate. sigmaaldrich.com

Recent advancements in ligand design include the development of P-stereogenic ligands, which have demonstrated high efficiency in the iridium-catalyzed asymmetric hydrogenation of 2,3-diarylallyl amines, leading to the synthesis of valuable chiral building blocks. nih.gov The rational design of ligands, often aided by computational methods, is a powerful tool for developing catalysts with improved reactivity and selectivity for specific substrates. nih.govresearchgate.net

Pincer-Based Catalysts in Unsaturated Ester Chemistry

Pincer complexes, which are tridentate ligands that bind a metal in a meridional fashion, have emerged as a robust class of catalysts due to their high stability and tunable electronic and steric properties. acs.org These catalysts have found applications in a wide range of transformations, including the hydrogenation of esters. acs.org

Ruthenium and other transition metal pincer complexes have been shown to be effective catalysts for the hydrogenation of various functional groups, including the ester moiety. psu.eduacs.org While specific applications of pincer catalysts to this compound are not documented, their proven efficacy in the hydrogenation of other esters suggests their potential applicability. The modular nature of pincer ligands allows for fine-tuning of the catalyst's properties to achieve desired reactivity and selectivity. nih.gov

Biocatalysis and Enzymatic Approaches for Ester Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.

The enzymatic hydrolysis of diesters is a common transformation. For instance, the selective hydrolysis of dimethyl α-dehydroglutamate has been achieved using enzymes like papain and α-chymotrypsin. While direct enzymatic studies on this compound are not available, research on analogous compounds provides valuable insights.

Studies on the esterification of itaconic acid and its derivatives have explored various catalysts, including the immobilized enzyme Candida antarctica lipase (B570770) B (CalB). diva-portal.org CalB was found to be a highly effective and selective catalyst for the synthesis of polyesters from dimethyl itaconate, operating at mild temperatures. diva-portal.org This enzymatic approach also resulted in products with better color properties compared to those produced with traditional metal catalysts. diva-portal.org

Furthermore, itaconic acid itself is a product of microbial fermentation, and the enzymes involved in its biosynthesis, such as cis-aconitate decarboxylase, are well-studied. frontiersin.orgresearchgate.net The cell-permeable derivative, dimethyl itaconate (DMI), has been used in biological studies to understand the anti-inflammatory effects of itaconate. nih.govnih.gov These studies highlight the potential for enzymatic and whole-cell biocatalytic systems for the transformation of itaconic acid and its esters, which can be extrapolated to similar molecules like this compound.

Lack of Specific Research Hinders Detailed Kinetic and Thermodynamic Analysis of this compound Transformations

The study of reaction kinetics and thermodynamics is fundamental to understanding and optimizing chemical processes. For a given compound like this compound, such studies would elucidate the rates at which it transforms under various catalytic conditions and the energy changes associated with these transformations. This knowledge is crucial for controlling reaction pathways to favor the formation of desired products, a concept known as catalytic selectivity.

In the context of this compound, which is an unsaturated ester, relevant transformations could include hydrogenation of the carbon-carbon double bond or isomerization reactions. Kinetic studies would involve measuring reaction rates under varying conditions of temperature, pressure, and catalyst concentration to determine the reaction order and activation energy. Thermodynamic studies would focus on the enthalpy, entropy, and Gibbs free energy changes of the reactions, indicating their spontaneity and equilibrium position.

While general principles of catalytic hydrogenation and isomerization of unsaturated esters are well-established, the specific behavior of this compound is influenced by its unique molecular structure, including the methyl substituent and the positions of the ester groups. Without dedicated experimental research, any discussion of its kinetic and thermodynamic profile would be speculative.

The absence of such specific data in scientific databases and research publications prevents the creation of the requested detailed article with data tables. Further experimental research is necessary to characterize the catalytic transformations of this compound and to engineer selective catalytic systems for this compound.

Future Directions and Emerging Research Areas in Dimethyl 3 Methylpent 2 Enedioate Chemistry

Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch production to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. azolifesciences.comescholarship.org The synthesis of Dimethyl 3-methylpent-2-enedioate, typically achieved through the acid-catalyzed esterification of 3-methylpent-2-enedioic acid with methanol (B129727), is an ideal candidate for adaptation to a continuous flow process. riken.jpontosight.ai

Flow reactors, with their high surface-area-to-volume ratio, provide superior control over reaction parameters such as temperature, pressure, and mixing. azolifesciences.com This precise control is crucial for managing the exothermicity of esterification and for shifting the reaction equilibrium towards the product by efficiently removing water, the primary byproduct. riken.jp Researchers have demonstrated that esterification reactions can be significantly intensified using continuous flow systems, often employing solid acid catalysts packed into a column. escholarship.orgriken.jp This setup not only accelerates the reaction but also simplifies catalyst separation and recycling, a key principle of green chemistry.

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized in the table below.

FeatureBatch ProcessingFlow ChemistryPotential Advantage for this compound Synthesis
Heat Transfer Limited, potential for hotspotsExcellent, superior temperature controlImproved safety, reduced side reactions, and higher selectivity.
Mass Transfer Often inefficient, relies on stirringHighly efficient and rapid mixingFaster reaction rates and increased throughput. azolifesciences.com
Scalability Challenging, requires larger vesselsStraightforward, by extending operation timeEnables seamless transition from laboratory-scale synthesis to industrial production. nih.gov
Safety Higher risk with large volumes of reagentsSmaller reaction volumes at any given timeReduced risk when handling reagents and managing reaction exotherms. nih.gov
Process Control Manual or semi-automatedFully automatable with real-time monitoringConsistent product quality and optimization of reaction conditions.

Future research will likely focus on developing robust, solid-acid catalysts that are stable and active under continuous flow conditions for the esterification process. Furthermore, superheated flow conditions could be explored to dramatically increase reaction rates, potentially reducing residence times from hours to minutes. nih.gov The integration of in-line purification and real-time analytical techniques will pave the way for fully automated, on-demand synthesis of this compound.

Development of Advanced Functional Materials Incorporating Dienedioate Scaffolds

The molecular architecture of this compound makes it an exceptionally promising building block for the creation of advanced functional polymers. ontosight.aiperstorp.com The term "functional materials" refers to substances designed with specific properties that allow them to perform a particular function, often in response to external stimuli. researchgate.netwiley-vch.de The presence of both polymerizable double bonds and ester groups in the dienedioate scaffold allows for the design of novel polyesters and copolymers with tailored characteristics.

Future research is anticipated to move beyond its current use as a simple intermediate and explore its incorporation into high-performance materials. idemitsu.com One of the most exciting avenues is the development of adaptive and smart materials. By incorporating the dienedioate unit into polymer chains, it may be possible to create materials with dynamic bonds that exhibit properties like self-healing, shape memory, and enhanced toughness. nih.govillinois.edu The ester groups can be susceptible to reversible reactions, enabling the polymer network to rearrange and repair itself under specific conditions.

The dienedioate scaffold can be utilized in various polymerization strategies to yield functional materials with diverse applications.

Polymerization StrategyResulting Material TypePotential Applications
Radical Polymerization Cross-linked polymersThermosets, adhesives, and coatings with high thermal stability and chemical resistance.
Polycondensation Unsaturated polyestersBiodegradable plastics, resins for composites, and biomedical scaffolds. nih.gov
Michael Addition Functionalized polymersHydrogels, drug delivery systems, and materials for surface modification.
Copolymerization Specialty copolymersMaterials with tunable optical, mechanical, and thermal properties for electronics and photonics. rsc.org

The development of these materials will involve a deep understanding of structure-property relationships, investigating how the concentration and placement of the dienedioate monomer within a polymer chain affects its macroscopic properties. illinois.edu This research could lead to next-generation materials for biomedical devices, flexible electronics, and sustainable packaging. nih.gov

Synergy of Computational and Experimental Methodologies in Reaction Design

The convergence of computational chemistry and experimental synthesis is revolutionizing how chemical reactions are designed and optimized. For a molecule like this compound, this synergy is key to unlocking its full synthetic potential. Computational tools, particularly Density Functional Theory (DFT), allow chemists to model reaction pathways, predict transition state energies, and understand complex reaction mechanisms at the molecular level. rsc.orgrsc.org

For the synthesis of this compound itself, DFT calculations can elucidate the mechanism of acid-catalyzed esterification, helping to select the most effective catalyst and optimal reaction conditions to maximize yield and minimize byproducts. rsc.orgrsc.org This predictive power significantly reduces the number of experiments required, saving time and resources. acs.org

Furthermore, as this compound is used as a building block for more complex structures and polymers, computational studies become even more critical. For instance, in polymerization reactions, DFT can predict the reactivity of the monomer and the properties of the resulting polymer. In reactions like the Michael addition, where the dienedioate can act as an acceptor, computational models can predict regioselectivity and stereoselectivity, guiding the design of highly specific transformations. rsc.orgresearchgate.netauburn.edu

Research QuestionComputational ApproachExperimental ValidationSynergy Benefit
Optimal catalyst for synthesis? DFT modeling of catalytic cycles and activation barriers. rsc.orgKinetic studies with various catalysts. acs.orgRational catalyst selection, avoiding trial-and-error.
Reaction mechanism of polymerization? Calculation of reaction energy profiles and intermediate structures. rsc.orgSpectroscopic analysis (NMR, IR) of reaction intermediates and products.Deeper mechanistic understanding leading to better control over polymer structure.
Outcome of a Michael addition? Modeling transition states to predict regio- and stereochemical outcomes. rsc.orgmdpi.comProduct characterization and yield analysis of the addition reaction.Design of highly selective reactions for creating complex molecules.
Physical properties of a new polymer? Molecular dynamics simulations to predict modulus, glass transition temperature, etc.Thermomechanical analysis (DMA, DSC) of the synthesized polymer.A priori design of materials with desired physical characteristics.

The future of reaction design for this compound chemistry lies in this iterative loop of computational prediction and experimental verification. This approach will accelerate the discovery of new reactions and materials, enabling the rational design of processes that are both efficient and highly selective.

Sustainable and Circular Economy Concepts in the Synthesis and Utilization of the Compound

The principles of a circular economy—eliminating waste, circulating materials, and regenerating nature—are becoming central to the chemical industry. jbecotex.comoxfordfabric.net this compound and the materials derived from it are well-positioned to be part of this sustainable future, from their synthesis to their end-of-life.

A key aspect of a sustainable chemical industry is the use of renewable feedstocks. The precursor to this compound is 3-methylpent-2-enedioic acid, a derivative of glutaconic acid. wikipedia.orgnist.gov Recent breakthroughs in metabolic engineering have demonstrated the de novo biosynthesis of glutaconic acid from simple, renewable carbon sources like glucose using engineered microorganisms such as E. coli. researchgate.net This bio-based route offers a sustainable alternative to traditional petroleum-based syntheses. The development of microbial strains capable of producing glutaric acid, a related precursor, has already achieved high titers, showcasing the industrial potential of these biological manufacturing platforms. pnas.org

The utilization of this compound as a monomer for polyesters also aligns with circular economy principles. Polyesters are among the most recyclable polymers. rsc.org Future research will focus on designing polyesters based on the dienedioate scaffold that are not only functional but also readily depolymerizable. Through chemical recycling processes like hydrolysis or glycolysis, waste polymer can be broken down back into its constituent monomers, which can then be purified and used to create new, virgin-quality polymer. rsc.orgwastedive.com This closed-loop approach minimizes waste and reduces the demand for virgin raw materials, whether they are bio-based or fossil-based.

Stage of LifecycleLinear Economy ApproachCircular Economy ApproachImplication for this compound
Feedstock Sourcing Fossil fuelsRenewable biomass (e.g., glucose). mdpi.comSynthesis from bio-based glutaconic acid reduces carbon footprint. researchgate.net
Synthesis Energy-intensive batch processesEfficient continuous flow processes with catalyst recycling. escholarship.orgGreener manufacturing with less energy consumption and waste.
Material Use Single-use productsDurable, repairable, and reusable products.Design of durable polymers for long-life applications.
End-of-Life Landfill or incinerationChemical recycling back to monomers. rsc.orgCreation of recyclable polyesters that can be perpetually remanufactured.

By embracing these future directions, the chemistry of this compound can contribute to a more sustainable and circular chemical industry, where valuable molecules are created, used, and reused in a continuous and environmentally responsible cycle.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Dimethyl 3-methylpent-2-enedioate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 3-methylpent-2-enedioic acid using methanol under acid catalysis. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, UV detection at 210 nm) or GC-MS (splitless mode, He carrier gas). Confirm structural integrity via 1H^1H-NMR (e.g., δ 3.7 ppm for methoxy groups) and 13C^{13}C-NMR (ester carbonyl ~170 ppm) . Cross-reference spectral data with NIST Chemistry WebBook for consistency .

Q. How can the stability of this compound under varying storage conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.
  • Humidity : Expose to 40% and 75% relative humidity in controlled chambers.
  • Analysis : Monitor degradation via TLC (hexane:ethyl acetate 3:1) and quantify using UV-Vis spectroscopy (λ max ~250 nm). Compare results against freshly synthesized batches .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester C=O stretch (~1740 cm1^{-1}) and conjugated double bond (~1650 cm1^{-1}).
  • Mass Spectrometry : Look for molecular ion peak at m/z 172.18 (M+^+) and fragmentation patterns (e.g., loss of methoxy groups).
  • X-ray Crystallography : For absolute configuration, use SHELX suite for structure refinement. Resolve ambiguities in dihedral angles via Hirshfeld surface analysis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in Diels-Alder or conjugate addition reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress using in-situ 1H^1H-NMR (e.g., disappearance of α,β-unsaturated ester protons).
  • Computational Modeling : Employ DFT (B3LYP/6-31G*) to calculate transition-state energies and regioselectivity. Validate with experimental yields and stereochemical outcomes.
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to trace bond formation/cleavage pathways .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Compile kinetic data from literature (e.g., turnover frequencies, activation energies) and assess variability using ANOVA.
  • Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs.
  • Surface Characterization : For heterogeneous catalysts, use BET, TEM, and XPS to correlate activity with surface morphology and active-site density .

Q. How can computational methods predict novel derivatives of this compound with enhanced bioactivity or catalytic utility?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with in vitro assays (e.g., enzyme inhibition).
  • Molecular Docking : Screen derivatives against target proteins (e.g., PDB entries) using AutoDock Vina. Prioritize candidates with high binding affinity and favorable ADMET profiles .

Data Presentation and Reproducibility Guidelines

  • Tables :

    ParameterOptimal RangeAnalytical MethodReference
    Purity≥98%HPLC (Area Normalization)
    Stability (25°C)≤5% degradation in 6MTLC/UV-Vis
    1H^1H-NMR Shiftδ 3.7 (s, 6H, OCH3_3)400 MHz, CDCl3_3
  • Reproducibility : Document all synthetic steps, instrument calibration data, and statistical analyses (e.g., RSD for triplicate measurements). Share raw data via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.